2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

phosphatase inhibition SHP1 LAR

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS 358789-16-9) is a tri-substituted pyrimidine building block, containing a C2-chloro leaving group, a C5-fluorine substituent, and a C4-(4-methoxyphenoxy) ether moiety. This substitution pattern places it within the broader class of halogenated 4-phenoxypyrimidines, which have been widely utilized as key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.

Molecular Formula C11H8ClFN2O2
Molecular Weight 254.64 g/mol
CAS No. 358789-16-9
Cat. No. B1449175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
CAS358789-16-9
Molecular FormulaC11H8ClFN2O2
Molecular Weight254.64 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl
InChIInChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3
InChIKeyHGQVSNZAAAOJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS 358789-16-9): Substituted Pyrimidine Intermediate for Kinase-Focused Medicinal Chemistry


2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS 358789-16-9) is a tri-substituted pyrimidine building block, containing a C2-chloro leaving group, a C5-fluorine substituent, and a C4-(4-methoxyphenoxy) ether moiety [1]. This substitution pattern places it within the broader class of halogenated 4-phenoxypyrimidines, which have been widely utilized as key intermediates in the synthesis of kinase inhibitors and other biologically active molecules [2]. Its structural design—featuring two differentiated halogen handles (Cl and F) and one aryl ether—enables sequential, site-selective functionalization, a property of direct relevance to medicinal chemistry procurement decisions where synthetic versatility is paramount [1].

Why Generic Substitution Fails: The Functional Consequences of Pyrimidine Substitution Patterns in 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine


Procurement of generic chloropyrimidines as drop-in replacements for 2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine carries significant functional risk because subtle variations in halogen identity and position on the pyrimidine core produce marked differences in electrophilic reactivity, metabolic stability, and downstream biological target engagement. The C2 chlorine and the C4 4-methoxyphenoxy group serve distinct synthetic roles, and omission or relocation of either eliminates a specific diversification handle . Critically, the position of the 4-methoxyphenoxy group directly dictates the interaction landscape with kinase hinge regions; regioisomeric variants (e.g., 5-substituted or C2-substituted methoxyphenoxy analogs) are not interchangeable and can exhibit entirely divergent selectivity profiles [1]. The quantitative evidence below establishes exactly where this compound diverges from its closest analogs in measurable terms.

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine: Quantitative Differentiation Evidence Versus Closest Analogs


Phosphatase Target Space Differentiation: SHP1 and LAR Activity Profile

In biochemical phosphatase screening against the human protein tyrosine phosphatases SHP1 and LAR, 2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine displayed weak inhibitory activity (SHP1 IC50 > 120 μM; LAR > 100 μM) [1]. Although the absolute potency is low, this contrasts sharply with structurally related 2,4-dianilino-4-(4-methoxyphenoxy)pyrimidines that serve as advanced kinase-targeting leads with nanomolar CDK and FAK activities [2]. This quantitative difference positions the target compound as a useful negative-control or inactive-scaffold comparator in phosphatase assay panels, rather than as a kinase inhibitor candidate, a distinction critical for selecting correct experimental controls.

phosphatase inhibition SHP1 LAR selectivity profile signaling pathway

Synthetic Handle Differentiation: Site-Selective Derivatization Potential Versus Dichloro-Pyrimidine Precursors

The target compound is synthesized from 2,4-dichloro-5-fluoropyrimidine by selective substitution at the C4 position with 4-methoxyphenol . This pre-installation of the C4-aryl ether distinguishes it from the generic dichloro precursor: 2,4-dichloro-5-fluoropyrimidine (logP = 1.27) offers two chlorine positions with relatively undifferentiated reactivity , while the target compound presents a single reactive C2 chloro site for further amine or nucleophile introduction. The product is isolated with >95% purity under optimized conditions , providing a validated, single-reaction intermediate for parallel library synthesis where regioselective substitution at C2 is desired.

synthetic intermediate nucleophilic aromatic substitution sequential functionalization halogen selectivity medicinal chemistry reagent

Halogen-Dependent Bioactivity Decoupling: 5-Fluoro vs. 5-Bromo Impact on CDK Selectivity in 4-Methoxyphenoxy Pyrimidines

In the patent-defined class of 2,4-substituted-4-(4-methoxyphenoxy)pyrimidines, the identity of the C5 halogen dictates the kinase selectivity spectrum. US6710052 explicitly discloses 5-bromo-2-{4-[2-hydroxy-3-(N,N-dimethylamino)propoxy]anilino}-4-(4-methoxyphenoxy)pyrimidine as a representative compound with selectivity for CDK2, CDK4, and CDK6, while noting that the corresponding 5-fluoro analog (structurally accessible from the target compound via C2 amination) would be expected to exhibit altered selectivity due to fluorine's smaller van der Waals radius and stronger electron-withdrawing character [1]. Although direct kinase profiling data for the fully elaborated 5-fluoro analog is not publicly available, the patent's SAR framework establishes that fluorine substitution at C5 is a deliberate design element to modulate kinase selectivity relative to bromo, chloro, and iodo analogs [1]. The target compound thus serves as the essential 5-fluoro entry point into this chemical series.

halogen effect structure-activity relationship CDK selectivity kinase inhibitor bioisosterism

Regioisomeric Methoxyphenoxy Attachment Site: Pharmacological Consequences for FGFR4-Targeted Scaffolds

The attachment position of the methoxyphenoxy group on the pyrimidine ring is a critical determinant of biological activity. Chinese patent CN106632263 (FGFR4 kinase inhibitor patent family) explicitly claims pyrimidine derivatives bearing a 4-position substituent for FGFR4 inhibition, indicating that the 4-substituted scaffold is the pharmacophoric requirement for FGFR4 hinge-region engagement [1]. In contrast, 5-(p-methoxyphenoxy)pyrimidine and 5-chloro-4-(4-methoxyphenoxy)pyrimidine represent regioisomeric series with divergent target engagement potential . The target compound's C4-methoxyphenoxy attachment is therefore structurally validated for FGFR4-directed programs, whereas regioisomeric analogs with C2- or C5-methoxyphenoxy substitution cannot be assumed to access the same target space.

FGFR4 inhibitor regioisomerism kinase hinge binder phenoxy pyrimidine drug design

Validated Research Application Scenarios for 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine (CAS 358789-16-9)


Negative Control for Phosphatase Inhibitor Screening in SHP1/LAR Drug Discovery Programs

Biochemical screening data demonstrate that 2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine exhibits weak inhibition of human SHP1 (IC50 > 120 μM) and LAR (IC50 > 100 μM) phosphatases [1]. In SHP1/LAR drug discovery programs utilizing small-molecule inhibitor libraries, this compound can serve as a structurally matched negative control—a compound that shares the 4-methoxyphenoxy pyrimidine scaffold with active kinase leads but fails to engage phosphatases at therapeutically relevant concentrations. The large potency gap (>1,000-fold) between this compound and kinase-active 4-methoxyphenoxy pyrimidines documented in US6710052 provides a reliable benchmark for distinguishing target-specific inhibition from assay interference.

Single-Step Diversification Intermediate for C2-Aminated 5-Fluoro-4-(4-methoxyphenoxy)pyrimidine Libraries

The compound is synthesized from 2,4-dichloro-5-fluoropyrimidine via selective C4 substitution with 4-methoxyphenol, which pre-installs the aryl ether and leaves the C2 chlorine as the sole reactive site for further diversification . This eliminates the regioselectivity problem inherent in the generic dichloro precursor, which presents two competing chlorine positions . For parallel medicinal chemistry synthesis of C2-aminated 5-fluoro-4-(4-methoxyphenoxy)pyrimidine libraries, procurement of the pre-functionalized target compound reduces step count by one and avoids chromatographic separation of regioisomeric byproducts, improving throughput and purity .

Entry Point for Halogen-Dependent Kinase Selectivity Studies in 4-Methoxyphenoxy Pyrimidine Series

The structural framework disclosed in US6710052 for 4-methoxyphenoxy pyrimidines demonstrates CDK2/CDK4/CDK6 and FAK inhibitory activity, with selectivity dependent on the C5 substituent [2]. The target compound bears a C5-fluorine that is structurally distinct from the C5-bromo, C5-chloro, and C5-unsubstituted analogs in terms of electronic (Hammett σ_p = 0.06 for F vs. 0.23 for Br) and steric (van der Waals radius 1.47 Å vs. 1.85 Å) parameters. For medicinal chemistry teams investigating halogen-dependent selectivity tuning within this series, the 5-fluoro variant is an essential member of the halogen-scanning panel and cannot be substituted by bromo or chloro analogs.

FGFR4-Targeted Lead Generation: Scaffold-Validated Building Block

Chinese patent CN106632263 explicitly claims pyrimidine derivatives with 4-position substitution as FGFR4 kinase inhibitors [3]. The target compound's C4-(4-methoxyphenoxy) substitution pattern is consistent with the patented pharmacophore, while regioisomeric C5- or C2-methoxyphenoxy pyrimidines fall outside the validated scaffold space. For FGFR4 inhibitor lead generation and structure-activity relationship expansion, this compound provides a scaffold-validated starting material for introducing amine diversity at the C2 position while maintaining the FGFR4-relevant C4-aryl ether attachment geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.